

N-(9-Acridinyl)-2-bromoacetamide: A Technical Overview

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Compound of Interest

Compound Name: Acetamide, N-9-acridinyl-2-bromo-

Cat. No.: B145477

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Acridinyl)-2-bromoacetamide is a heterocyclic compound featuring an acridine core linked to a bromoacetamide group. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—the acridine scaffold and the reactive bromoacetamide sidechain—suggest its potential significance in two primary areas: as a fluorescent labeling agent and as a biologically active molecule. This technical guide aims to consolidate the available information on N-(9-acridinyl)-2-bromoacetamide and provide context based on related compounds, offering a framework for future research and development.

Chemical and Physical Properties

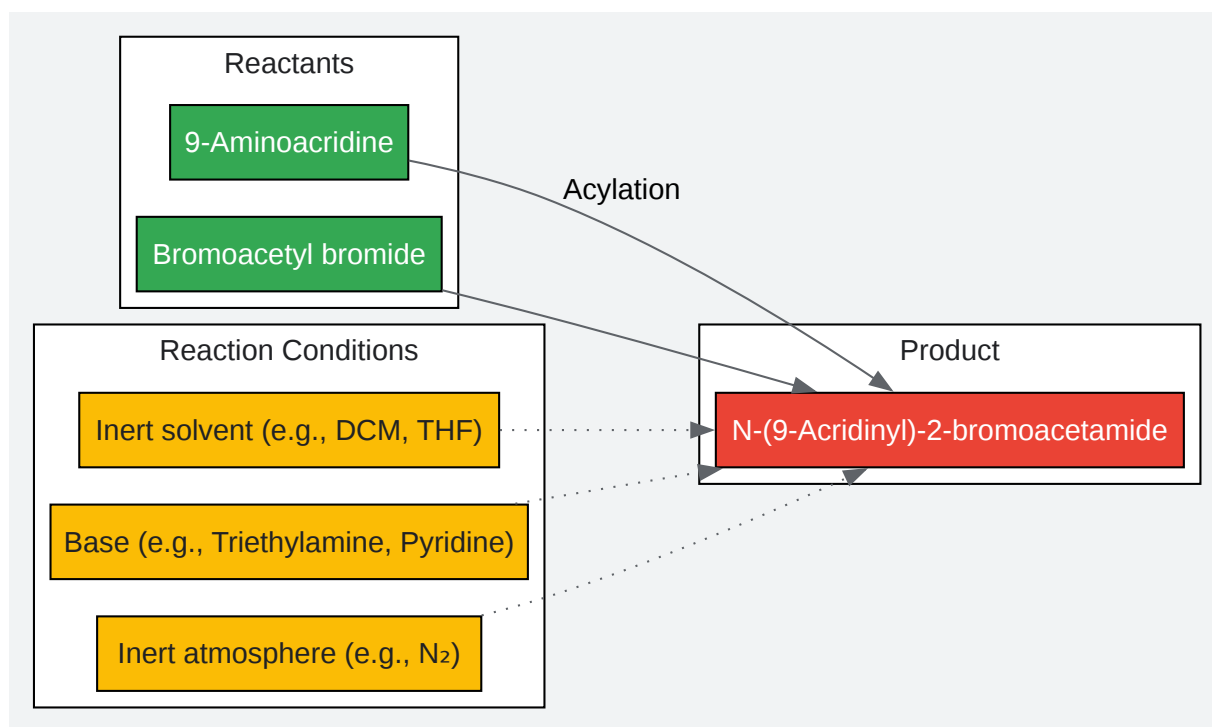
While a comprehensive, experimentally determined dataset for N-(9-acridinyl)-2-bromoacetamide is not readily available in the literature, some fundamental properties can be reported.

Property	Data	Reference(s)
Molecular Formula	C ₁₅ H ₁₁ BrN ₂ O	[1]
Molecular Weight	315.17 g/mol	[1]
CAS Number	126857-76-9	[1]
Appearance	Yellow solid	[1]
Solubility	Soluble in Methanol	[1]
Melting Point	Not available in searched literature	
Storage	Store at 2-8°C	[1]

Synthesis

A specific, detailed synthesis protocol for N-(9-acridinyl)-2-bromoacetamide is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A likely approach would involve the acylation of 9-aminoacridine with bromoacetyl bromide or a related activated form of bromoacetic acid.

Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis of N-(9-acridinyl)-2-bromoacetamide.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for N-(9-acridinyl)-2-bromoacetamide are not available in the searched literature. Characterization of the molecule would be essential following its synthesis.

Applications in Fluorescence Labeling

The most well-documented application of N-(9-acridinyl)-2-bromoacetamide is as a fluorescent labeling reagent for carboxylic acids, enabling their sensitive detection in high-performance liquid chromatography (HPLC).[2] The acridine moiety provides the necessary fluorophore, while the bromoacetamide group serves as a reactive handle for derivatization.

Experimental Protocol: Phase-Transfer-Catalyzed Fluorescence Labeling of Carboxylic Acids

The following is a generalized protocol based on the principles of phase-transfer-catalyzed esterification for fluorescent labeling.[\[2\]](#)

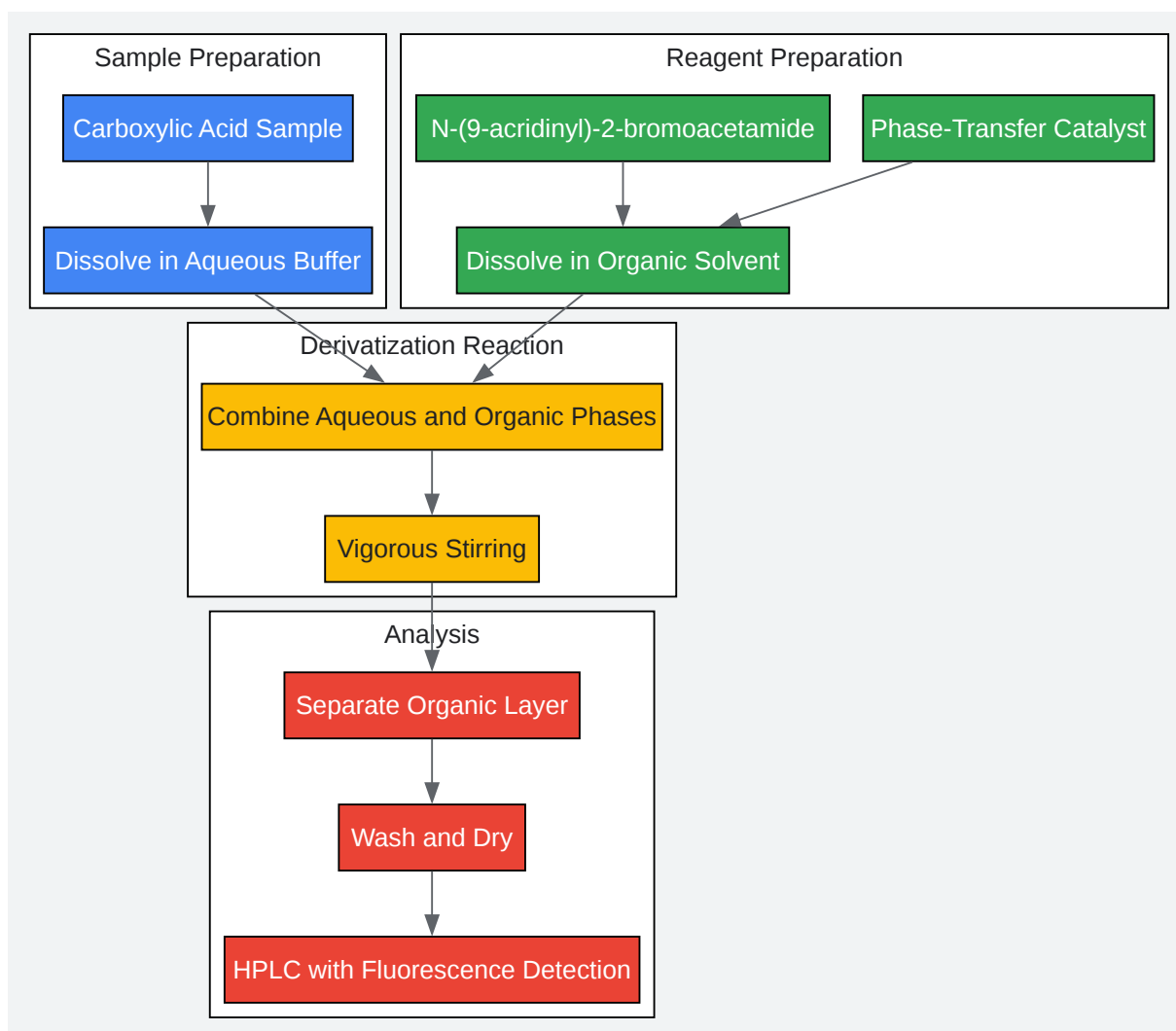
Materials:

- Carboxylic acid sample
- N-(9-acridinyl)-2-bromoacetamide solution
- Organic solvent (e.g., dichloromethane)
- Aqueous buffer (e.g., sodium bicarbonate solution)
- Phase-transfer catalyst (e.g., a tetraalkylammonium salt)

Procedure:

- Dissolve the carboxylic acid sample in the aqueous buffer.
- Dissolve N-(9-acridinyl)-2-bromoacetamide and the phase-transfer catalyst in the organic solvent.
- Combine the aqueous and organic solutions in a reaction vessel.
- Stir the two-phase mixture vigorously at a controlled temperature for a specified time to facilitate the reaction at the interface.
- After the reaction is complete, separate the organic layer.
- Wash the organic layer to remove unreacted reagents and byproducts.
- Dry the organic layer (e.g., over anhydrous sodium sulfate).
- The resulting solution containing the fluorescently labeled carboxylic acid ester can be analyzed by reversed-phase HPLC with fluorescence detection.[\[2\]](#)

Workflow for Carboxylic Acid Labeling and Detection



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Caption: Workflow for labeling carboxylic acids with N-(9-acridinyl)-2-bromoacetamide.

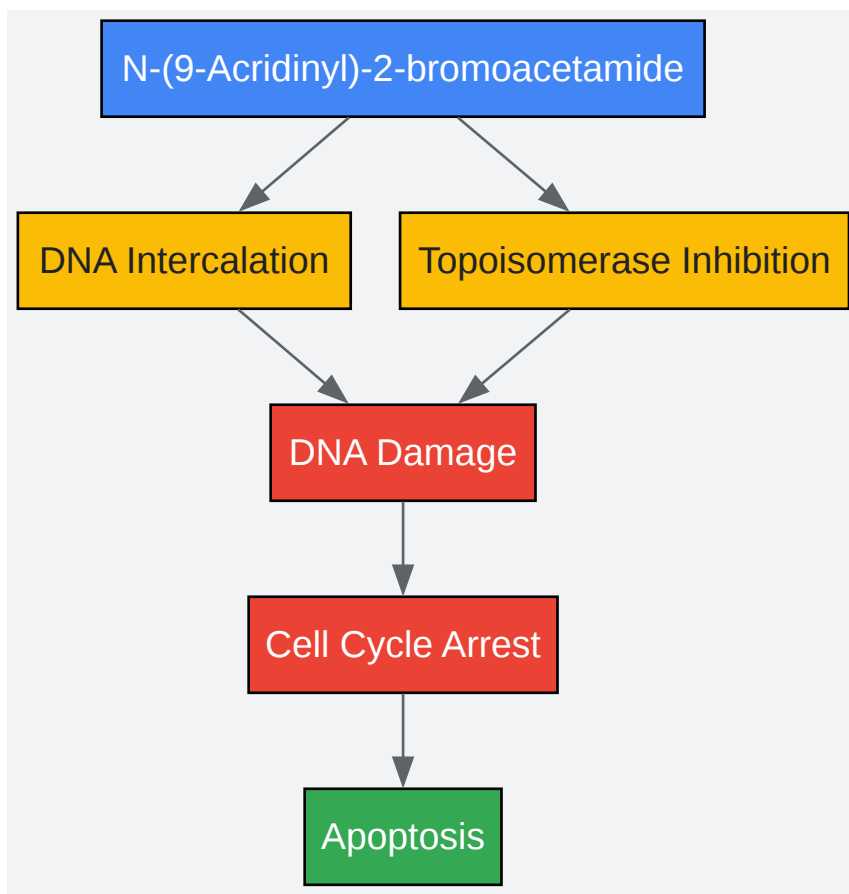
Potential Biological Activity

While no biological studies have been published specifically for N-(9-acridinyl)-2-bromoacetamide, the acridine scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including antibacterial, antimalarial, and anticancer properties. Many acridine derivatives exert their effects by intercalating into DNA, leading to the inhibition of DNA replication and transcription, and by inhibiting topoisomerase enzymes.

Given the structural similarities to other biologically active acridine derivatives, it is plausible that N-(9-acridinyl)-2-bromoacetamide could exhibit cytotoxic or enzyme-inhibitory effects. The bromoacetamide moiety is a reactive electrophile capable of covalent modification of nucleophilic residues (such as cysteine or histidine) in proteins. This suggests that N-(9-acridinyl)-2-bromoacetamide could act as an irreversible inhibitor of specific enzymes.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known mechanisms of other acridine compounds, N-(9-acridinyl)-2-bromoacetamide could potentially interfere with DNA-related processes and cell cycle regulation, leading to apoptosis.



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Caption: Hypothetical mechanism of action leading to apoptosis.

Conclusion and Future Directions

N-(9-Acridinyl)-2-bromoacetamide is a compound with established utility as a fluorescent labeling agent and unexplored potential as a biologically active molecule. Future research should focus on:

- Developing and optimizing a robust synthesis protocol.
- Comprehensive chemical characterization, including spectroscopic analysis and determination of physical properties.
- Investigating its biological activities, including cytotoxicity against various cell lines and potential enzyme inhibitory properties.

- Elucidating the mechanism of action if biological activity is observed.

A thorough investigation of these areas will provide a more complete understanding of the chemical and biological properties of N-(9-acridinyl)-2-bromoacetamide and could pave the way for its application in drug discovery and development.

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References

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- 2. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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